REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[Cl:21])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2.3.4|
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
93.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
at 120° C
|
Type
|
WASH
|
Details
|
The toluene layer was washed by 1000 g of water three times
|
Type
|
CUSTOM
|
Details
|
After condensing the toluene layer under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)C2=CC=CC=C2)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 346.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |